N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3-Chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:
- Triazolo-pyridine core: Provides a rigid heterocyclic scaffold for molecular interactions.
- 3-Methyl substitution: Enhances lipophilicity and stability .
- Sulfonamide moiety: Facilitates hydrogen bonding with biological targets (e.g., falcipain-2 in Plasmodium falciparum) .
- Aryl substituents: The 3-chlorophenyl and 3-methoxyphenylmethyl groups modulate electronic and steric properties, influencing target affinity and selectivity.
Synthesis involves sequential reactions starting from N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide, followed by cyclization with methyl ortho-acetate and benzylation with 3-methoxyphenylmethyl chloride .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-15-23-24-21-10-9-20(14-25(15)21)30(27,28)26(18-7-4-6-17(22)12-18)13-16-5-3-8-19(11-16)29-2/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSRCLFNYRHVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridine ring: This step may involve the use of pyridine derivatives and suitable coupling reactions.
Substitution reactions:
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of other complex organic compounds. Its unique structure allows for the development of new materials with specific properties. Researchers have utilized it in various synthetic pathways to create derivatives with enhanced characteristics.
Biology
In biological research, this compound has been identified as a potential biological probe for studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it useful for investigating cellular mechanisms and pathways.
Case Study: Enzyme Inhibition
Research indicates that N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can inhibit certain kinases and enzymes by binding to their active sites. This inhibition can disrupt critical cellular pathways, leading to antiproliferative effects in cancer cells .
Medicine
The compound shows promise as a therapeutic agent in drug development for treating cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways enhances its candidacy for new drug formulations.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The presence of the chlorophenyl group has been linked to enhanced biological activity .
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties contribute to the formulation of products with specific functionalities.
The biological activity of this compound is primarily attributed to its structural features that allow interaction with molecular targets:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key cellular pathways, resulting in antiproliferative and antimicrobial effects. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Substituent Effects on Antimalarial Activity
Key Analogs and Activities :
Observations :
- Halogen Effects : Fluorine (e.g., 8h, P048-2178) increases electronegativity and metabolic stability compared to chlorine .
- Methoxy Positioning: 3-Methoxy (target compound) vs.
- Alkyl Chain Length : 3-Methyl (target) vs. 3-ethyl () impacts lipophilicity; ethyl derivatives show superior antimalarial activity (IC₅₀ = 2.24 µM) .
Physicochemical and Structural Properties
Molecular Weight and Solubility :
- The target compound (MW ≈ 483.96 g/mol) is heavier than 8h (431.4 g/mol) but lighter than V2 (501.96 g/mol). Higher molecular weight in V2 correlates with reduced solubility .
- LogP Trends : Fluorinated analogs (e.g., P048-2178) exhibit lower LogP than chlorinated derivatives, suggesting better aqueous solubility .
Biological Activity
N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolopyridine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring fused to a pyridine ring .
- Substituents including a chlorophenyl group , a methoxybenzyl group , and a sulfonamide group .
The molecular formula is with a molecular weight of 442.92 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases and enzymes by binding to their active sites, disrupting critical cellular pathways. This inhibition can lead to antiproliferative effects in cancer cells .
- Molecular Docking Studies : These studies indicate that the compound forms stable complexes with target enzymes, enhancing its biological efficacy .
Anticancer Activity
Research indicates that derivatives of triazolopyridines exhibit significant anticancer properties. In particular:
- Cytotoxicity Tests : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) using assays like MTT, demonstrating potent cytotoxic effects .
Antimicrobial Activity
The sulfonamide moiety contributes to antibacterial properties:
- Broad-Spectrum Activity : The compound has shown effectiveness against various pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Other Biological Activities
Additionally, the compound may exhibit:
- Anti-inflammatory properties.
- Antioxidant effects.
Research into these areas is ongoing, with studies indicating potential therapeutic applications beyond oncology .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Q & A
Q. How can this compound be applied in non-medicinal research (e.g., materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
